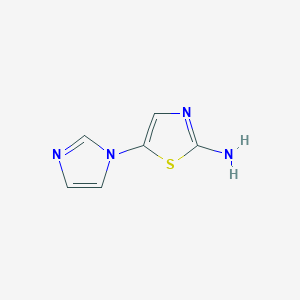

5-Imidazol-1-yl-thiazol-2-ylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N4S |

|---|---|

Molecular Weight |

166.21 g/mol |

IUPAC Name |

5-imidazol-1-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C6H6N4S/c7-6-9-3-5(11-6)10-2-1-8-4-10/h1-4H,(H2,7,9) |

InChI Key |

YAINEKFBTRIZGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C2=CN=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Imidazol 1 Yl Thiazol 2 Ylamine and Its Analogs

De Novo Synthesis Approaches to the Core 5-Imidazol-1-yl-thiazol-2-ylamine Structure

The de novo synthesis, or creation from scratch, of the target molecule involves the systematic assembly of its constituent thiazole (B1198619) and imidazole (B134444) rings from basic precursors.

Cyclization Reactions in Thiazole Ring Formation

The most prominent and widely adopted method for synthesizing the 2-aminothiazole (B372263) core is the Hantzsch thiazole synthesis. scispace.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. scispace.comnih.gov The general mechanism begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. researchgate.net

To achieve the 5-substituted pattern of the target molecule, the synthesis would logically start from an α-haloaldehyde or a related precursor. For instance, the reaction of 2-chloro-3-(2-thienyl)propanal with thiourea has been used to successfully synthesize 2-amino-5-(2-thienylmethyl)thiazole, demonstrating the viability of this approach for creating 5-substituted 2-aminothiazoles. researchgate.net A plausible route to this compound could therefore involve the cyclization of a 2-halo-2-(imidazol-1-yl)ethanal derivative with thiourea.

Variations and improvements on the classical Hantzsch synthesis have been developed to enhance yields and employ more environmentally friendly conditions. These include using catalysts like β-cyclodextrin in water, microwave irradiation, and solvent-free grinding methods. nih.govmdpi.comresearchgate.net For example, one-pot, three-component reactions of a ketone, a halogen, and a thiourea derivative are also common. scispace.comnih.gov

Imidazole Ring Construction Strategies

Several classical methods are available for the synthesis of the imidazole ring itself, which could then be incorporated into the final structure. pharmaguideline.com

Debus Synthesis: This method, first reported in 1858, uses a reaction between a glyoxal, an aldehyde, and ammonia (B1221849) to produce the imidazole core. pharmaguideline.com

Radiszewski Synthesis: This approach involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. pharmaguideline.com

Van Leusen Imidazole Synthesis: A more modern and versatile method, this reaction utilizes Tosylmethylisocyanide (TosMIC) as a key reagent. It proceeds via a [3+2] cycloaddition reaction between TosMIC and an aldimine, formed from an aldehyde and a primary amine. mdpi.com This method is valued for its operational simplicity and broad substrate scope.

Marckwald Synthesis: This process involves the cyclization of an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate (B1210189) to form an intermediate that can be converted to the imidazole. pharmaguideline.com

These strategies are fundamental for creating substituted imidazoles that could serve as precursors for the final coupling step with a thiazole ring.

Strategies for Direct Introduction of Imidazole Moiety to Thiazole

Perhaps the most direct route to the target compound involves coupling a pre-synthesized imidazole ring with a suitable thiazole derivative. This can be achieved through several C-N bond-forming strategies.

One common approach is a nucleophilic substitution reaction. This would involve reacting a 2-amino-5-halothiazole with imidazole. The imidazole, acting as a nucleophile, would displace the halide on the thiazole ring. The success of this reaction often depends on the reactivity of the halide and the reaction conditions, such as the choice of base and solvent.

A more advanced strategy involves transition-metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are frequently used to facilitate the formation of C-N bonds between aromatic heterocycles. organic-chemistry.orgnih.gov For example, a direct C-H arylation could be employed, where a C-H bond on the imidazole is coupled with a halogenated thiazole, or vice versa. nih.gov An electrooxidative method for the C-N coupling of imidazoles with aromatic compounds has also been developed, which relies on the formation of a protected imidazolium (B1220033) ion to prevent overoxidation before deprotection yields the N-substituted product. geneseo.edu

A multi-step synthesis reported in the literature demonstrates the construction of complex molecules containing both imidazole and thiazole rings. In one example, a furan (B31954) imidazolyl ketone was first reacted with N-arylthiosemicarbazide to form a thiourea derivative. This intermediate then underwent cyclization with hydrazonyl chloride to yield a 1,3-thiazole derivative, successfully linking the two heterocyclic systems. nih.gov Another approach involved reacting 2-aminothiazole with α-bromo-3-methoxyacetophenone to form an imidazo[2,1-b]thiazole (B1210989) core, which was then further functionalized. nih.gov

Optimization of Reaction Conditions and Yields for Syntheses

The efficiency and outcome of heterocyclic syntheses are highly dependent on reaction parameters. Optimizing these conditions is crucial for maximizing product yields and minimizing reaction times and byproducts.

Solvent Effects on Synthetic Pathways

The choice of solvent can significantly influence the reaction rate and yield in heterocyclic synthesis. In the context of the Hantzsch thiazole synthesis, a variety of solvents have been investigated. While traditional methods often used refluxing ethanol (B145695) over long periods (24-25 hours), modern approaches have explored more efficient and greener alternatives. scispace.com

Studies have shown that solvents like 1-butanol (B46404) and water can be effective, particularly under reflux conditions. mdpi.com The use of ultrasound irradiation in water has also been shown to accelerate the reaction and improve yields. nih.gov Furthermore, solvent-free conditions, often involving grinding the reactants together at room temperature, have proven to be exceptionally effective, leading to high yields in very short reaction times. scispace.comresearchgate.net

| Solvent | Condition | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | Reflux | ~24 h | 60-70% | scispace.com |

| 1-Butanol | Reflux | Not Specified | Good | mdpi.com |

| Water | Reflux | Not Specified | Good | mdpi.com |

| Water | Ultrasonication | 25-35 min | 90-96% | nih.gov |

| Solvent-Free | Grinding (Room Temp) | 3-10 min | 85-95% | scispace.com |

Temperature and Pressure Optimization in Heterocyclic Synthesis

Temperature is a critical parameter for controlling reaction kinetics. Many heterocyclic syntheses, including the formation of thiazoles and imidazoles, are performed at elevated temperatures (reflux) to overcome activation energy barriers. mdpi.comnih.gov However, excessively high temperatures can sometimes lead to the formation of undesired byproducts or decomposition. The use of microwave irradiation has emerged as a valuable tool, as it can significantly reduce reaction times from hours to minutes by efficiently heating the reaction mixture. nih.gov

Catalyst Utilization in Reaction Efficiency

The efficiency of synthesizing 2-aminothiazole derivatives can be significantly enhanced through catalysis. For the Hantzsch synthesis and related methods, various catalysts have been employed to improve reaction rates and yields.

In the synthesis of related 2-aminothiazoles, both Lewis and Brønsted acids have been shown to be effective. More recently, a focus on green chemistry has led to the exploration of heterogeneous and recyclable catalysts. For instance, KF/Clinoptilolite nanoparticles have been utilized as an efficient catalyst for the multicomponent synthesis of thiazole derivatives in water. nih.gov Another green approach involves the use of trichloroisocyanuric acid (TCCA) in the presence of a magnetic nanocatalyst for the one-pot synthesis of 2-aminothiazoles. rsc.org This method offers advantages such as the use of a non-toxic solvent, easy catalyst recovery, and high efficiency. rsc.org

Palladium-catalyzed cross-coupling reactions are also pivotal for creating analogs, particularly for aryl substitutions on the thiazole ring. researchgate.netthieme-connect.com While not directly forming the core heterocycle, these methods are crucial for building a library of derivatives from a common intermediate.

| Catalyst Type | Example | Application in Thiazole Synthesis | Reference |

| Nanocatalyst | KF/Clinoptilolite nanoparticles | Multicomponent synthesis of thiazoles | nih.gov |

| Magnetic Nanocatalyst | Ca/4-MePy-IL@ZY-Fe3O4 | One-pot synthesis of 2-aminothiazoles with TCCA | rsc.org |

| Palladium Catalyst | PdCl2 | Heck reaction for preparing precursors to 5-substituted thiazoles | researchgate.net |

| Lewis Acid | Ce(OTf)3 | Biginelli-type reactions for related heterocycles | nih.gov |

Derivatization and Functionalization of this compound

The chemical architecture of this compound offers multiple sites for derivatization, enabling the fine-tuning of its physicochemical and biological properties.

The exocyclic amino group at the 2-position of the thiazole ring is a key site for functionalization. The nucleophilicity of this amino group is somewhat attenuated due to conjugation with the thiazole ring. researchgate.net Nevertheless, it readily participates in a variety of reactions.

Acylation: The amine can be acylated using carboxylic acids (often activated with coupling agents like EDCI), acid chlorides, or anhydrides to form the corresponding amides. nih.govmdpi.com This is a common strategy to introduce a wide range of substituents.

Schiff Base Formation: Condensation with aldehydes leads to the formation of Schiff bases (imines), which can serve as intermediates for further transformations or be of interest in their own right. chemicalbook.comfao.org

Urea (B33335) and Thiourea Formation: Reaction with isocyanates and isothiocyanates provides access to urea and thiourea derivatives, respectively. mdpi.com These functionalities can introduce additional hydrogen bonding capabilities.

Alkylation: While direct N-alkylation can be challenging and may lead to mixtures of products due to the presence of other nucleophilic nitrogen atoms, it can be achieved under specific conditions. researchgate.net

The imidazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. numberanalytics.comquora.com The position of substitution is influenced by the directing effect of the existing substituent and the nitrogen atoms. Electrophilic attack is generally favored at the 4- or 5-position of the imidazole ring. globalresearchonline.net

Halogenation: Bromination and iodination can be achieved using reagents like bromine in chloroform (B151607) or iodine under alkaline conditions. uobabylon.edu.iq

Nitration: Nitration can be performed using a mixture of nitric and sulfuric acid. uobabylon.edu.iq

Sulfonation: Reaction with oleum (B3057394) can introduce a sulfonic acid group. uobabylon.edu.iq

It is important to note that the reactivity of the imidazole ring will be influenced by the electron-withdrawing nature of the attached thiazole moiety.

The thiazole ring itself can also be functionalized, although it is generally less reactive towards electrophilic substitution than the imidazole ring. The primary site for such reactions on a 2-aminothiazole is the C5-position. However, in the target molecule, this position is already occupied by the imidazole ring. Therefore, derivatization of the thiazole ring would likely involve modification of substituents if they were present, or more advanced C-H activation strategies. Palladium-catalyzed direct arylation is a powerful tool for introducing aryl groups at the C5-position of 2-aminothiazoles, which would be a key strategy for synthesizing analogs where the imidazole is at a different position. thieme-connect.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly important in the synthesis of heterocyclic compounds. Key metrics include atom economy and step efficiency.

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as multiple starting materials are combined in a single step with minimal byproduct formation. nih.govbeilstein-journals.org A hypothetical MCR for the synthesis of this compound would likely exhibit excellent atom economy.

Step efficiency refers to the number of synthetic steps required to produce the target molecule. A lower number of steps is generally preferred as it reduces waste, time, and cost. One-pot syntheses, such as those often employed for thiazole derivatives, are highly step-efficient. ekb.eg For example, a one-pot, four-step procedure for thiazol-2(3H)-imine derivatives has been reported, which avoids the need for intermediate purification. ekb.eg

The application of green catalysts, such as the aforementioned KF/Clinoptilolite nanoparticles and recyclable magnetic nanocatalysts, further enhances the green credentials of synthetic routes by reducing the environmental impact of the catalytic system. nih.govrsc.org The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, also aligns with the principles of green chemistry. nih.gov

| Green Chemistry Principle | Application in Thiazole Synthesis | Potential Benefit |

| Atom Economy | Use of Multicomponent Reactions (MCRs) | Maximizes incorporation of starting materials into the final product, reducing waste. researchgate.net |

| Step Efficiency | One-pot synthesis procedures | Reduces the number of reaction and purification steps, saving time, energy, and resources. ekb.eg |

| Use of Green Catalysts | Recyclable heterogeneous or magnetic catalysts | Simplifies catalyst separation and reuse, minimizing catalyst waste. nih.govrsc.org |

| Use of Safer Solvents | Water or ethanol as reaction media | Reduces the use of volatile and toxic organic solvents. nih.gov |

Environmentally Benign Solvents and Reagents

The shift away from volatile and hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of thiazole and imidazole derivatives, which are the core components of the target molecule, significant progress has been made in utilizing safer and more sustainable reaction media.

Water and Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.netresearchgate.net Research has demonstrated the successful synthesis of 2-aminothiazole precursors in water. For instance, a simple and high-yielding procedure for 4-substituted-2-(alkylsulfanyl)thiazoles involves the reaction of dithiocarbamates and α-halocarbonyl compounds by refluxing in water, eliminating the need for a catalyst. bepls.com Similarly, one-pot syntheses of various thiazole derivatives have been effectively carried out in water. researchgate.netbohrium.com The use of an ethanol/water mixture has also been reported as a cheap, safe, and environmentally benign solvent system for Hantzsch-type thiazole syntheses. nih.gov

Deep Eutectic Solvents (DESs): As a novel class of green solvents, DESs are gaining considerable attention. mdpi.comisfcppharmaspire.com These solvents, typically formed from a mixture of two or more cheap and safe components capable of self-association, are often biodegradable, non-volatile, and non-toxic. mdpi.comisfcppharmaspire.com Choline chloride-based DESs, for example, have been employed as both the solvent and catalyst in the synthesis of various N-heterocycles, including imidazoles. mdpi.com Their ability to be recycled further enhances their green credentials. isfcppharmaspire.com The synthesis of thiazolo[5,4-d]thiazoles has been achieved in a deep eutectic solvent composed of L-proline and ethylene (B1197577) glycol, offering a safer alternative to conventional solvents like DMF or nitrobenzene. nih.gov

Solvent-Free and Alternative Energy Inputs: Eliminating the solvent altogether represents a highly effective green strategy. bohrium.comorganic-chemistry.org A rapid, eco-friendly, solvent-free protocol for synthesizing 2-aminothiazoles via the Hantzsch condensation has been developed by simply heating the reactants, leading to instant reactions and excellent yields. organic-chemistry.org This method avoids toxic solvents and lengthy reaction times. organic-chemistry.org Additionally, the use of N-bromosuccinimide (NBS) under solvent-free conditions has enabled the regioselective synthesis of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles, which are analogs to the target scaffold. nih.govnih.gov

Energy-efficient techniques like microwave and ultrasound irradiation are often paired with green solvents or solvent-free conditions to accelerate reactions. bepls.combohrium.commdpi.com Microwave-assisted synthesis of 1,5-disubstituted imidazoles has been shown to be highly efficient. nih.gov Ultrasound has been used to promote the synthesis of thiazoles in aqueous media, leading to shorter reaction times and high yields. bohrium.comnih.govrsc.org

Benign Reagents: The replacement of hazardous reagents is another key aspect. For the synthesis of 2-aminothiazoles, trichloroisocyanuric acid (TCCA) has been introduced as a safe and sustainable solid source of halogen, replacing toxic alternatives like iodine. rsc.org Furthermore, the use of air or molecular oxygen as the terminal oxidant in catalytic cycles presents a maximally green alternative to stoichiometric chemical oxidants. mdpi.com

Table 1: Comparison of Green Solvents in Thiazole Ring Synthesis

| Solvent System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Water | Hantzsch-type synthesis, Condensations | Non-toxic, non-flammable, abundant, catalyst-free options available. | researchgate.netresearchgate.netbepls.com |

| Ethanol/Water | One-pot multicomponent synthesis | Cheap, safe, and environmentally benign. | nih.govacs.org |

| Deep Eutectic Solvents (e.g., Choline Chloride/Urea) | Multicomponent reactions, Cycloadditions | Biodegradable, low toxicity, recyclable, can act as catalyst. | mdpi.comisfcppharmaspire.comnih.gov |

| Polyethylene (B3416737) Glycol (PEG)–Water | Hantzsch 2-aminothiazole synthesis | Inexpensive, non-toxic, recyclable catalyst system. | researchgate.net |

| Solvent-Free | Hantzsch condensation, Regioselective functionalization | Eliminates solvent waste, high atom economy, often rapid reactions. | organic-chemistry.orgnih.govnih.gov |

Sustainable Catalytic Approaches

The development of efficient and recyclable catalysts is critical for sustainable chemical production. Both biocatalysis and heterogeneous catalysis offer significant advantages for the synthesis of thiazole and imidazole heterocycles.

Biocatalysis: Enzymes offer high selectivity under mild reaction conditions. Lipase, a readily available and environmentally friendly biocatalyst, has been successfully used for the synthesis of 2,4-disubstituted thiazoles. nih.govrsc.org These reactions are typically conducted in water under ultrasound irradiation, representing a significant green advancement over traditional methods. nih.govrsc.orgresearchgate.net Lipases have shown versatility in catalyzing various bond-forming reactions essential for building heterocyclic scaffolds. researchgate.net

Reusable Heterogeneous Catalysts: The use of solid-supported catalysts that can be easily separated from the reaction mixture and reused is a highly sustainable practice.

Magnetic Nanoparticles: Nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have emerged as a robust and reusable catalyst for the one-pot, three-component synthesis of thiazole scaffolds. acs.orgresearchgate.net These reactions proceed in an eco-friendly ethanol:water solvent system, and the catalyst can be recovered using an external magnet and reused multiple times without significant loss of activity. acs.orgresearchgate.netresearchgate.net Other magnetic core catalysts, such as those based on Fe₃O₄, have also been employed for the synthesis of imidazoles and 2-aminothiazoles, often in conjunction with ultrasound assistance. mdpi.comrsc.org

Solid Acid Catalysts: Silica-supported solid acids, like tungstosilicic acid on silica (B1680970) (SiW.SiO₂), have been used as reusable catalysts for the one-pot synthesis of Hantzsch thiazole derivatives. nih.gov Nafion-H, a solid-supported acid, has also proven effective in a recyclable polyethylene glycol–water system for 2-aminothiazole synthesis. researchgate.net

Energy-Efficient Catalytic Systems: Combining catalysis with energy-efficient methods like ultrasound irradiation further enhances the sustainability of synthetic protocols. Ultrasound-assisted reactions often lead to higher yields, shorter reaction times, and milder conditions. nih.govnih.gov For instance, the synthesis of pyrazole-4-carbonitriles has been achieved using a thiazole-complexed palladium catalyst under ultrasonic irradiation in water, with the catalyst being reusable for several cycles. nih.govacs.org

Table 2: Overview of Sustainable Catalytic Approaches for Thiazole Analog Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction / Method | Key Sustainability Features | Reference |

|---|---|---|---|---|

| Biocatalyst | Lipase | Condensation of arylethanones and thioamide | Environmentally friendly, operates in water, mild conditions, ultrasound compatible. | nih.govrsc.orgresearchgate.net |

| Magnetic Nanoparticles | NiFe₂O₄ | One-pot multicomponent synthesis of thiazoles | Reusable, easily separable by magnet, effective in green solvents (EtOH/H₂O). | acs.orgresearchgate.net |

| Ca/4-MePy-IL@ZY-Fe₃O₄ | One-pot synthesis of 2-aminothiazoles | Multifunctional, magnetically recoverable, used with a green halogen source (TCCA). | rsc.org | |

| Solid Acid | Silica Supported Tungstosilisic Acid | One-pot multicomponent Hantzsch synthesis | Reusable, recoverable by filtration. | nih.gov |

| Nafion-H | 2-aminothiazole synthesis | Recyclable solid acid, used in PEG-water system. | researchgate.net | |

| Heterogeneous Complex | Thiazole-Pd Complex | Synthesis of pyrazole-4-carbonitriles | Reusable, operates in water, ultrasound compatible. | nih.govacs.org |

Advanced Spectroscopic and Crystallographic Investigations of Molecular Architecture

Single Crystal X-ray Diffraction Analysis of 5-Imidazol-1-yl-thiazol-2-ylamine and its Derivatives

Single crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. For compounds like this compound, this analysis can reveal key structural features. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its solvates, provides valuable insights into what can be expected. mdpi.comresearchgate.net

Tautomerism is a significant phenomenon in heterocyclic compounds like this compound, which can exist in different isomeric forms that readily interconvert. The two primary tautomeric forms anticipated for this molecule are the amino and imino forms.

Amino form: The amino group is present as -NH2.

Imino form: The amino group is converted to an imino group (=NH), with the double bond shifting within the thiazole (B1198619) ring.

X-ray crystallography can definitively identify the predominant tautomeric form in the solid state by precisely locating the positions of hydrogen atoms. nih.gov In many related heterocyclic amines, the amino form is found to be more stable and is the one predominantly observed in the crystal lattice. nih.gov For instance, in the crystal structure of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the 5-amino-1H-1,2,4-triazole tautomer is the one observed. nih.gov The bond lengths within the thiazole ring can also provide strong evidence for the existing tautomer. A shorter C-N bond in the exocyclic amino group would suggest a partial double bond character, pointing towards the imino form, while a longer bond is characteristic of a single C-N bond in the amino form.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z | 4 |

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions, with hydrogen bonds playing a pivotal role, especially in molecules containing N-H and N moieties. In the crystal lattice of this compound, it is expected that the amino group and the nitrogen atoms of the imidazole (B134444) and thiazole rings would be actively involved in forming hydrogen bonds. researchgate.net

These interactions can lead to the formation of complex supramolecular structures, such as dimers, chains, or sheets. For example, the amino group can act as a hydrogen bond donor to the nitrogen atom of an adjacent imidazole or thiazole ring, leading to the formation of a dimer. These dimers can then be further linked into extended chains or sheets through other weaker interactions. mdpi.com The study of these hydrogen bonding networks is crucial as they significantly influence the physical properties of the compound, such as its melting point and solubility.

The conformation of a molecule describes the spatial arrangement of its atoms. In the case of this compound, a key conformational feature is the dihedral angle between the imidazole and thiazole rings. This angle is determined by the rotation around the C-N single bond connecting the two rings.

X-ray diffraction data provides the precise measurement of this dihedral angle in the solid state. mdpi.com The observed conformation is the one that minimizes steric hindrance and maximizes stabilizing intramolecular and intermolecular interactions. It is anticipated that the molecule will adopt a twisted conformation to alleviate steric clashes between the hydrogen atoms on the two rings. The planarity of the individual imidazole and thiazole rings is also a key aspect that would be confirmed by X-ray analysis. mdpi.com

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural and Dynamic Studies

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques can provide a complete assignment of all proton and carbon signals.

While standard ¹H and ¹³C NMR provide initial information, complex molecules often require more advanced techniques for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in identifying adjacent protons within the imidazole and thiazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.educolumbia.edu This allows for the direct assignment of carbon atoms that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton by observing long-range correlations between different parts of the molecule.

| Position | δ ¹H (ppm) | δ ¹³C (ppm) | HMBC Correlations (¹H to ¹³C) |

| Imidazole H-2' | 8.10 | 138.5 | C-4', C-5' |

| Imidazole H-4' | 7.50 | 128.0 | C-2', C-5' |

| Imidazole H-5' | 7.20 | 118.0 | C-2', C-4' |

| Thiazole H-4 | 7.80 | 140.0 | C-2, C-5 |

| Thiazole NH₂ | 6.50 | - | C-2 |

| Thiazole C-2 | - | 165.0 | - |

| Thiazole C-5 | - | 115.0 | - |

The conformation of this compound in solution may not be static. Rotation around the C-N bond connecting the imidazole and thiazole rings can lead to different conformations that are in equilibrium. Variable temperature (VT) NMR is a technique used to study these dynamic processes. lifesciencesite.com

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. lifesciencesite.com From the coalescence temperature and the chemical shift difference between the signals of the different conformers, the energy barrier for the rotational process can be calculated. This provides valuable information about the conformational flexibility of the molecule in solution.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups and vibrational modes within a molecule.

The FTIR and Raman spectra of this compound would be characterized by vibrations of the imidazole and aminothiazole rings, as well as the N-H bonds of the primary amine.

Key expected vibrational frequencies include:

N-H stretching: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding in the solid state.

C-H stretching: Aromatic C-H stretching vibrations from both the imidazole and thiazole rings are expected above 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the heterocyclic rings would appear in the 1400-1650 cm⁻¹ region. These are often coupled and provide a characteristic fingerprint of the heterocyclic core.

Ring vibrations: The in-plane and out-of-plane bending vibrations of the rings would be observed at lower frequencies.

C-S stretching: The C-S stretching vibration of the thiazole ring is typically found in the 600-800 cm⁻¹ region. niscpr.res.in

Studies on similar molecules, such as 2-amino-4-methylthiazole, have utilized FTIR spectroscopy in combination with theoretical calculations to assign the observed vibrational bands to specific molecular motions. mdpi.com A similar approach would be highly beneficial for a definitive vibrational analysis of this compound.

Table 2: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch (asymmetric) | 3400 - 3500 | FTIR, Raman |

| N-H Stretch (symmetric) | 3300 - 3400 | FTIR, Raman |

| Aromatic C-H Stretch | 3000 - 3150 | FTIR, Raman |

| C=N/C=C Ring Stretch | 1400 - 1650 | FTIR, Raman |

| N-H Bend | 1550 - 1650 | FTIR |

| C-S Stretch | 600 - 800 | FTIR, Raman |

Note: These are general ranges and the exact peak positions and intensities will depend on the specific molecular environment and intermolecular interactions.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Excited State Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule and provides insights into its electronic structure and excited-state properties.

Fluorescence spectroscopy can reveal information about the molecule's ability to emit light after electronic excitation. The fluorescence properties of imidazole-containing compounds can be sensitive to their environment, such as pH. nih.gov The presence of the aminothiazole moiety can also influence the fluorescence quantum yield and emission wavelength. While some thiazole derivatives are known to be fluorescent, the specific emissive properties of this compound would need to be experimentally determined. Factors such as molecular rigidity and the nature of the lowest excited state will govern its fluorescence behavior. Studies on related fluorescent dyes with imidazole moieties have shown that the emission can be tuned by chemical modifications. nih.govrsc.org

Table 3: Anticipated Electronic Spectroscopy Properties for this compound

| Property | Anticipated Range/Characteristic | Notes |

| UV-Vis Absorption (λ_max) | 250 - 350 nm | Attributable to π → π* transitions. |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Typical for conjugated systems. |

| Fluorescence Emission (λ_em) | Dependent on excitation wavelength and environment | May exhibit solvatochromism. |

| Stokes Shift | Moderate to large | The difference between absorption and emission maxima. |

Note: These are estimations based on the electronic properties of similar heterocyclic systems. Experimental verification is necessary.

Computational and Theoretical Chemistry Studies of 5 Imidazol 1 Yl Thiazol 2 Ylamine

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods offer a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules like 5-Imidazol-1-yl-thiazol-2-ylamine.

DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. researchgate.netnih.gov The results of such calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer. The energetic landscape can be mapped by systematically rotating the dihedral angle between the two heterocyclic rings and calculating the energy at each step. This allows for the identification of the global minimum energy structure as well as any local minima and the energy barriers between them.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C(thiazole)-N(imidazole) | 1.38 Å |

| Bond Length | C(amino)-N(thiazole) | 1.35 Å |

| Bond Angle | C-N-C (imidazole) | 108.5° |

| Dihedral Angle | Imidazole-Thiazole | 35.0° |

Note: These values are illustrative and based on typical bond lengths and angles found in similar heterocyclic systems.

The electronic properties of a molecule are critical to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) and amino groups, while the LUMO may be distributed across the imidazole (B134444) ring. DFT calculations can provide precise energy values for these orbitals and a visual representation of their spatial distribution. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. It provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals, which can reveal stabilizing hyperconjugative interactions. The Mulliken and Natural Population Analysis (NPA) charge distributions can pinpoint the most electropositive and electronegative sites in the molecule, offering insights into its electrostatic potential and sites susceptible to nucleophilic or electrophilic attack.

Table 2: Illustrative Electronic Properties of this compound

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: These values are representative and would be obtained from DFT calculations.

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the structural elucidation of the molecule and the assignment of experimental spectra.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT can predict the positions of absorption bands in the infrared (IR) and Raman spectra. nih.gov These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The analysis of the vibrational modes associated with each frequency provides a detailed understanding of the molecular vibrations.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and the study of its dynamic properties.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules around this compound, providing insights into how solvent interactions affect its preferred conformation. For example, in a polar solvent like water, the molecule may adopt a conformation that maximizes hydrogen bonding between its amino and imidazole groups and the surrounding water molecules. In contrast, in a nonpolar solvent, intramolecular interactions might be more dominant in determining the conformation.

MD simulations can be used to study the transitions between different conformations of this compound. By analyzing the trajectory of the simulation, it is possible to identify the different conformational states the molecule adopts and the frequency of transitions between them. Techniques like umbrella sampling or metadynamics can be employed in conjunction with MD to calculate the free energy profile along a specific reaction coordinate, such as the dihedral angle between the imidazole and thiazole rings. This provides a quantitative measure of the energy barriers separating different conformers, which is crucial for understanding the molecule's flexibility and dynamic behavior. kuleuven.be

Computational and theoretical chemistry studies provide a powerful lens through which to investigate the structure, electronics, and dynamics of this compound. While specific experimental and computational data for this exact molecule may be limited in the public domain, the methodologies described herein, based on studies of similar compounds, offer a robust framework for its theoretical characterization. Such computational insights are invaluable for guiding synthetic efforts and for the rational design of new molecules with desired properties.

Reactivity Descriptors and Fukui Functions

Reactivity descriptors derived from conceptual density functional theory (DFT) are powerful tools for understanding and predicting the chemical behavior of a molecule. These descriptors help in identifying the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack, providing a roadmap for its potential chemical transformations.

Fukui functions are instrumental in pinpointing the reactive sites within this compound. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in the molecule upon the addition or removal of an electron.

Nucleophilic Attack (ƒ(r)): Regions with a high value for ƒ(r) are prone to nucleophilic attack, indicating they are electrophilic sites.

Electrophilic Attack (ƒ(r)): Conversely, regions with a high value for ƒ(r) are susceptible to electrophilic attack, marking them as nucleophilic sites.

For this compound, theoretical calculations based on related imidazole and thiazole systems suggest a distinct distribution of these reactive sites. nih.gov The nitrogen atoms of the imidazole and thiazole rings, particularly the pyridine-like nitrogen of the imidazole, are expected to be primary nucleophilic centers due to the presence of lone pairs of electrons. nih.govnih.gov The exocyclic amine group (-NH₂) is also a significant nucleophilic site.

Conversely, the carbon atoms adjacent to the electronegative nitrogen and sulfur atoms are predicted to be the principal electrophilic sites. nih.govnih.gov The carbon atom of the thiazole ring, situated between the nitrogen and sulfur atoms, is a likely candidate for nucleophilic attack.

Table 1: Predicted Electrophilic and Nucleophilic Sites in this compound based on Fukui Functions

| Atom/Region | Predicted Reactivity | Rationale |

| Imidazole N (pyridine-like) | Nucleophilic | High ƒ⁻(r) value, lone pair availability. |

| Thiazole N | Nucleophilic | High ƒ⁻(r) value, lone pair availability. |

| Exocyclic Amine (-NH₂) | Nucleophilic | High ƒ⁻(r) value, lone pair on nitrogen. |

| Thiazole C2 | Electrophilic | High ƒ⁺(r) value, influence of adjacent heteroatoms. |

| Imidazole C2 | Electrophilic | High ƒ⁺(r) value, influence of adjacent nitrogen atoms. |

| Thiazole C5 | Electrophilic | High ƒ⁺(r) value, influenced by the imidazole substituent. |

Disclaimer: The data in this table is predicted based on theoretical principles and studies of similar molecules, as direct experimental or computational studies on this compound are not extensively available.

By mapping the electrophilic and nucleophilic sites, computational chemists can predict plausible reaction pathways for this compound. For instance, in an acidic environment, protonation is likely to occur at the most basic nitrogen atom, which can be predicted by calculating the proton affinity of each potential site.

Furthermore, the study of reaction mechanisms, such as enzymatic catalysis or metabolic degradation, can be computationally modeled. By calculating the potential energy surface for a proposed reaction, researchers can identify the transition state structures and their corresponding activation energies. This information is crucial for understanding the kinetics and feasibility of a particular reaction. While specific studies on this molecule are lacking, research on related thiazole derivatives has shown that the thiazole ring can participate in various chemical reactions, and its reactivity is influenced by the substituents. nih.gov

Ligand-Target Interaction Modeling at the Molecular Level

Understanding how a potential drug molecule interacts with its biological target is a cornerstone of rational drug design. Molecular modeling techniques provide a detailed picture of these interactions, guiding the optimization of lead compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is widely used to screen virtual libraries of compounds against a known protein target. For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein, such as a kinase or a DNA gyrase, which are common targets for imidazole- and thiazole-containing drugs. nih.gov

The docking process generates a series of possible binding poses, which are then scored based on a function that estimates the binding affinity. These studies can reveal key interactions that stabilize the ligand-protein complex. For example, a docking study of a similar imidazole-thiazole hybrid showed interactions with key amino acid residues in the active site of DNA gyrase B. nih.gov

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. nih.gov Detailed analysis of the docked poses of this compound would reveal these critical interactions:

Hydrogen Bonding: The hydrogen bond donor and acceptor groups on the molecule, such as the amine group and the nitrogen atoms of the heterocyclic rings, can form hydrogen bonds with appropriate residues in the protein's binding pocket. The imidazole ring, in particular, can act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like N). nih.gov

Pi-Stacking: The aromatic imidazole and thiazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions are crucial for the stability of complexes involving planar heterocyclic systems.

Table 2: Potential Non-Covalent Interactions of this compound in a Protein Binding Pocket

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Exocyclic -NH₂, Imidazole N-H | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Imidazole N, Thiazole N | Arginine, Lysine, Histidine, Serine, Threonine |

| π-π Stacking | Imidazole Ring, Thiazole Ring | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π | Imidazole Ring, Thiazole Ring | Arginine, Lysine |

While molecular docking provides a rapid assessment of binding, more rigorous methods are required for accurate prediction of binding affinity. Free energy perturbation (FEP) and umbrella sampling are two such computational techniques that can calculate the free energy change associated with ligand binding.

Umbrella Sampling: This technique is used to calculate the potential of mean force (PMF) along a specific reaction coordinate, typically the distance between the ligand and the binding pocket. By applying a biasing potential (the "umbrella"), the simulation can effectively sample high-energy regions along the dissociation pathway, allowing for the reconstruction of the free energy profile and the determination of the binding affinity.

These computationally intensive methods, while challenging, provide a more accurate and dynamic picture of the binding process, accounting for conformational changes and solvent effects. Studies on other heterocyclic compounds have successfully employed these techniques to elucidate binding mechanisms and affinities.

QSAR Methodologies for Structure-Activity Relationships (SAR) in a Purely Computational Context

Quantitative Structure-Activity Relationship (QSAR) represents a important computational methodology for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and development, QSAR models are instrumental in predicting the activity of novel molecules, thereby prioritizing synthesis and testing, which in turn saves time and resources. For the specific compound, this compound, and its analogs, QSAR studies can provide deep insights into the structural requirements for their biological effects.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties and structural features. These features are quantified by molecular descriptors, which can be calculated from the two-dimensional (2D) or three-dimensional (3D) representation of the molecule.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is chosen. For this compound, this would involve synthesizing and testing a library of its derivatives.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These can include electronic, steric, hydrophobic, and topological properties.

Model Development: Using statistical methods, a mathematical equation is generated that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed to ensure its reliability.

Descriptor Classes in QSAR Studies

For a molecule like this compound, a variety of descriptors would be calculated to build a robust QSAR model. These can be broadly categorized as follows:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and bond count.

2D Descriptors: Derived from the 2D structure, these include topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, partial charges) properties.

Common QSAR Modeling Techniques

Several statistical methods are employed to develop the QSAR equation. The choice of method often depends on the nature of the data and the complexity of the relationship between structure and activity.

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the biological activity.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. acs.org

Genetic Function Algorithm (GFA): GFA is a more advanced technique that uses principles of evolution to select the best combination of descriptors and build a predictive model. nih.govnih.gov This method is adept at exploring a vast search space of possible equations to find a highly predictive model.

Illustrative QSAR Model for Thiazole Derivatives

While a specific QSAR model for this compound is not available in the public domain, we can consider a hypothetical model based on studies of similar thiazole-containing compounds. For instance, a QSAR study on a series of thiazole derivatives as enzyme inhibitors might yield an equation like the following:

pIC₅₀ = 0.75 * LogP - 0.23 * (Molecular Weight) + 1.5 * (Dipole Moment) + 2.1

In this hypothetical equation, pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration) is the dependent variable representing biological activity. LogP (a measure of hydrophobicity), molecular weight, and dipole moment are the independent variables (descriptors). The coefficients (0.75, -0.23, and 1.5) indicate the direction and magnitude of the influence of each descriptor on the activity.

To illustrate the application of such a model, consider the following hypothetical data for a small set of this compound analogs:

| Compound | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Predicted pIC₅₀ |

| Analog 1 | 2.5 | 250 | 3.1 | 4.4 |

| Analog 2 | 3.1 | 265 | 3.5 | 4.9 |

| Analog 3 | 2.8 | 240 | 2.8 | 4.6 |

| Analog 4 | 3.5 | 280 | 4.2 | 5.3 |

This table demonstrates how a QSAR equation can be used to predict the biological activity of new compounds based on their calculated descriptors.

Advanced 3D-QSAR Approaches

For a more detailed understanding of the structure-activity relationship, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSA) are employed. nih.gov These techniques provide a 3D map of the regions around the molecule where modifications are likely to increase or decrease activity.

CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules. The resulting field values are then correlated with biological activity using PLS.

CoMSA: Similar to CoMFA, CoMSA uses shape descriptors to build the QSAR model.

The output of a 3D-QSAR study is often visualized as contour maps superimposed on a representative molecule. These maps highlight regions where, for example, bulky substituents are favored (green contours) or disfavored (yellow contours), and where positive (blue contours) or negative (red contours) electrostatic potential is beneficial for activity.

Validation of QSAR Models

The reliability of a QSAR model is paramount. Several statistical parameters are used to validate the model's robustness and predictive power.

| Statistical Parameter | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, typically determined by the leave-one-out method. | > 0.5 |

| r²_pred (External R²) | The R² value for an external test set of compounds not used in model development. | > 0.6 |

A statistically robust QSAR model, with good internal and external validation, can be a powerful predictive tool in the computational study of this compound and its derivatives, guiding the design of more potent and selective compounds. researchgate.net

Reactivity and Reaction Mechanisms of 5 Imidazol 1 Yl Thiazol 2 Ylamine

Acid-Base Properties and Protonation Equilibria

The acid-base characteristics of 5-Imidazol-1-yl-thiazol-2-ylamine are dictated by the presence of several nitrogen centers with varying degrees of basicity. These include the thiazole (B1198619) ring nitrogen, the two nitrogen atoms of the imidazole (B134444) ring, and the exocyclic amino group.

pKa Determinations of Nitrogenous Centers

The protonation equilibria of similar heterocyclic systems have been studied, and these can provide insights. For instance, studies on amino acids like L-Histidine, which contains an imidazole group, are used to understand protonation in different environments. researchgate.net The use of computational programs like MINIQUAD75 helps in refining the protonation constants from experimental data. researchgate.net

A summary of expected basicity for the nitrogen centers is presented below:

| Nitrogen Center | Expected Basicity | Influencing Factors |

| Imidazole (Pyridine-like) | Basic | Lone pair is available for protonation. |

| Imidazole (Pyrrole-like) | Non-basic | Lone pair is part of the aromatic system. |

| Thiazole Ring Nitrogen | Basic | Possesses a lone pair available for protonation. |

| Exocyclic Amino Group | Basic | Electron-withdrawing effect of the thiazole ring reduces basicity compared to aliphatic amines. |

Tautomerism and Its Influence on Reactivity

This tautomeric equilibrium is also observed in related structures like 2-aminothiazoles, where it influences their reactivity. researchgate.net The presence of different tautomers can lead to different reaction pathways. For example, alkylation reactions on 2-aminothiazoles can result in both N-alkylation of the amino group and alkylation of the ring nitrogen, leading to imine formation. researchgate.net The specific equilibrium for this compound would depend on factors like the solvent and the electronic influence of the imidazole substituent.

Electrophilic Aromatic Substitution Reactions of the Thiazole and Imidazole Rings

Both the thiazole and imidazole rings are five-membered aromatic heterocycles and can undergo electrophilic aromatic substitution. The position of substitution is directed by the heteroatoms and the existing substituents.

For five-membered heterocycles like pyrrole (B145914), furan (B31954), and thiophene, electrophilic substitution typically occurs at the C2 or C5 position, as the intermediate is better stabilized. youtube.com In the case of this compound, the thiazole ring has an activating amino group at C2 and an imidazole group at C5. The amino group is a strong activating group and would direct electrophiles to the C5 position. However, this position is already substituted. The imidazole ring itself is also an aromatic heterocycle that can undergo electrophilic substitution. The outcome of such reactions will depend on the relative reactivity of the two rings and the reaction conditions. Generally, the thiazole ring is less reactive towards electrophiles than the imidazole ring.

Studies on 2-aminothiazoles have shown that electrophilic substitution, such as sulfonation, occurs at the C5 position. ias.ac.in For this compound, the C4 position of the thiazole ring is the most likely site for electrophilic attack, influenced by the directing effect of the amino group.

Nucleophilic Reactions Involving the Amine Group

The exocyclic amino group in this compound is a primary nucleophile. However, its nucleophilicity is somewhat diminished due to the electron-withdrawing character of the thiazole ring. researchgate.net Despite this, the amino group can participate in a variety of nucleophilic reactions.

Research on 2-aminothiazoles demonstrates their ability to react with various electrophiles. For example, they can be acylated, sulfonylated, and can react with isocyanates to form urea (B33335) derivatives. nih.gov The reaction of 2-aminothiazoles with reagents containing both a C-halogen and a C=O electrophilic center can lead to the formation of fused heterocyclic systems like imidazo[2,1-b]thiazoles. rsc.org

In a specific study, the imidazole moiety of a related thiazoline (B8809763) compound was replaced by secondary amines, indicating the lability of the C2-N(imidazole) bond under certain conditions. researchgate.net This suggests that the amino group of this compound could potentially be displaced by other nucleophiles, although this would likely require harsh reaction conditions.

Cycloaddition Reactions and Pericyclic Processes

The thiazole ring can participate in cycloaddition reactions, although the aromatic stabilization of the ring often requires high temperatures for such reactions to occur. wikipedia.org Thiazolium salts, formed by N-alkylation of thiazoles, are precursors to thiazolium ylides which readily undergo [3+2] cycloaddition reactions with various dipolarophiles like alkynes and alkenes. acs.orgnih.gov These reactions are a powerful tool for the synthesis of fused heterocyclic systems such as pyrrolo[2,1-b]thiazoles. acs.orgnih.gov

While there is no specific literature on cycloaddition reactions of this compound, it is conceivable that after N-alkylation of the thiazole ring, it could form a thiazolium ylide and subsequently undergo cycloaddition. The presence of the imidazole and amino substituents would undoubtedly influence the stability and reactivity of the ylide intermediate.

Oxidation and Reduction Chemistry of the Heterocyclic System

The thiazole ring is generally resistant to oxidation. slideshare.net However, under strong oxidizing conditions, such as with potassium permanganate, the ring can be opened. slideshare.net The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone, but this typically leads to a non-aromatic system. wikipedia.org The oxidation of substituted thiazolines (dihydrothiazoles) to thiazoles has been achieved using various oxidizing agents, including copper(I) and copper(II) salts. acs.org

Regarding reduction, the thiazole ring is also quite stable and resistant to many reducing agents. slideshare.net Catalytic hydrogenation with platinum or metal reductions in acid are often ineffective. pharmaguideline.com However, desulfurization can be achieved using Raney nickel, which leads to the cleavage of the thiazole ring. slideshare.netpharmaguideline.com

Mechanistic Investigations of Organic Transformations Involving this compound

Mechanistic studies provide fundamental insights into how chemical reactions proceed, detailing the sequence of bond-breaking and bond-forming events. For this compound, which possesses a nucleophilic 2-amino group, an electron-rich thiazole ring, and an imidazole substituent, a variety of transformations could be envisaged. However, specific experimental or computational studies elucidating these mechanisms are not present in the reviewed literature.

Kinetics and Thermodynamics of Key Reactions

A thorough search of scientific databases reveals a lack of specific studies reporting on the kinetics and thermodynamics of reactions involving this compound. Kinetic data, such as reaction rates, rate constants, and activation energies, are crucial for understanding the speed of a chemical process and the factors that influence it. Similarly, thermodynamic data, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are essential for determining the feasibility and position of equilibrium of a reaction.

No published data tables detailing these parameters for reactions such as alkylation, acylation, or coupling reactions specifically for this compound could be located. Research on related compounds, such as other aminothiazole derivatives, often focuses on synthetic outcomes rather than detailed kinetic or thermodynamic analysis. researchgate.netnih.gov

Table 1: Kinetic Data for Reactions of this compound

| Reaction Type | Reactants | Conditions | Rate Constant (k) | Activation Energy (Ea) | Source |

|---|

Table 2: Thermodynamic Data for Reactions of this compound

| Reaction Type | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Source |

|---|

Identification of Reaction Intermediates

The identification of transient species, or reaction intermediates, is a cornerstone of mechanistic chemistry, often requiring advanced spectroscopic or computational methods. For transformations involving this compound, potential intermediates could include protonated species, tautomers, or transient complexes formed during a reaction.

The 2-aminothiazole (B372263) moiety can exist in a tautomeric equilibrium with the corresponding 2-iminothiazoline form. researchgate.net The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of substituents. While this tautomerism is a known phenomenon for the 2-aminothiazole class, specific studies identifying and characterizing these tautomers or other reaction intermediates for this compound are absent from the current body of literature. Computational studies, which can predict the stability and structure of potential intermediates, have been applied to other thiazole derivatives but not specifically to this compound. dntb.gov.uaresearchgate.net

Coordination Chemistry and Metal Complexation of 5 Imidazol 1 Yl Thiazol 2 Ylamine

Catalytic Applications of Metal Complexes Incorporating 5-Imidazol-1-yl-thiazol-2-ylamine

Homogeneous Catalysis in Organic Synthesis

There is no available research on the use of this compound metal complexes as homogeneous catalysts in organic synthesis. The potential for this ligand to form soluble metal complexes that could catalyze reactions such as cross-coupling, hydrogenation, or oxidation remains an unexplored area of study.

Heterogeneous Catalysis and Supported Catalysts

Similarly, the scientific literature contains no reports on the development or application of heterogeneous catalysts derived from this compound. The synthesis of supported catalysts, where the ligand or its metal complex is anchored to a solid support like silica (B1680970), alumina, or polymers, has not been described. Therefore, no data on their catalytic performance, reusability, or stability in heterogeneous reaction systems is available.

Applications As a Building Block and Scaffold in Advanced Organic Synthesis

Incorporation into Complex Molecular Architectures

The structural framework of 5-Imidazol-1-yl-thiazol-2-ylamine, featuring a primary amino group and reactive nitrogen atoms within the imidazole (B134444) ring, makes it an ideal candidate for the synthesis of more elaborate molecules.

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of modern synthetic efficiency. The 2-aminothiazole (B372263) substructure within this compound is a well-established reactive partner in various MCRs. While direct studies detailing the participation of this compound in MCRs are not extensively documented in publicly available literature, the reactivity of the 2-aminothiazole core suggests its high potential. For instance, 2-aminothiazoles are known to react with aldehydes and isonitriles in Groebke-Blackburn-Bienaymé reactions to yield imidazo[2,1-b]thiazole (B1210989) derivatives. It is conceivable that this compound could be employed in similar transformations to generate novel, complex heterocyclic scaffolds bearing an imidazole substituent.

Ring-Opening/Closing Reactions for Novel Fused Systems

The strategic application of ring-opening and ring-closing reactions offers a powerful tool for skeletal diversification in heterocyclic chemistry. The imidazole and thiazole (B1198619) rings within this compound could potentially undergo such transformations to create novel fused heterocyclic systems. For example, reactions that proceed via an initial ring-opening of the thiazole moiety could be followed by an intramolecular cyclization involving the imidazole ring or its substituents, leading to the formation of unique bicyclic or polycyclic structures. Research into the synthesis of fused thiazole-pyrimidines from 2-aminothiazole derivatives through reactions with dialkyl acetylenedicarboxylates highlights a potential pathway for investigation with this compound. nih.gov

Development of New Synthetic Reagents and Methodologies

The unique combination of functional groups in this compound positions it as a precursor for the development of novel synthetic reagents. The primary amino group can be readily modified to introduce a variety of functionalities, thereby creating a library of new reagents with tailored properties for specific synthetic applications. For example, diazotization of the amino group could yield a diazonium salt, a versatile intermediate for introducing the imidazolyl-thiazole scaffold into various organic molecules through coupling reactions.

Supramolecular Assembly and Self-Organizing Systems

The presence of multiple nitrogen atoms and the aromatic nature of both the imidazole and thiazole rings in this compound make it an excellent candidate for applications in supramolecular chemistry and crystal engineering.

Non-Covalent Interactions in Crystal Engineering

The imidazole and thiazole rings can participate in various non-covalent interactions, including hydrogen bonding (N-H···N, C-H···N), π-π stacking, and halogen or chalcogen bonding if appropriately substituted. nih.gov These interactions are crucial in directing the self-assembly of molecules into well-defined crystalline architectures with specific topologies and properties. While the specific crystal structure of this compound is not detailed in the available literature, the known behavior of related thiazole and imidazole derivatives suggests its potential to form intricate hydrogen-bonded networks and stacked arrangements in the solid state.

Polymer Chemistry and Material Science Applications (focus on synthetic incorporation, not properties)

The bifunctional nature of this compound, with its primary amino group and the potential for coordination through the imidazole nitrogen atoms, allows for its incorporation into polymeric chains. It can be utilized as a monomer in polymerization reactions, such as polycondensation or addition polymerization, to synthesize polymers with pendant imidazolyl-thiazole units. The incorporation of this heterocyclic scaffold can introduce specific functionalities and properties to the resulting polymer, such as thermal stability, conductivity, or metal-coordinating capabilities. For instance, the amino group could react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively, embedding the unique electronic and structural features of the imidazolyl-thiazole moiety into the polymer backbone.

Advanced Research Methodologies and Future Directions

High-Throughput Screening Techniques for Reactivity and Interaction Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.govdrugdiscoverytrends.com For a compound like 5-Imidazol-1-yl-thiazol-2-ylamine, HTS would be instrumental in identifying its potential protein targets and understanding its reactivity profile. Given that thiazole (B1198619) derivatives are frequently investigated as kinase inhibitors, a primary application of HTS would be to screen this compound against a panel of human kinases. nih.govnih.govacs.org

A variety of HTS assay formats could be employed. For instance, fluorescence-based assays are a common choice due to their sensitivity and amenability to automation. nih.gov One such method involves detecting the universal product of kinase reactions, adenosine (B11128) diphosphate (B83284) (ADP), through a luminescent signal. promega.com This allows for broad screening across different kinase families without the need for substrate-specific antibodies. promega.com Another approach is to use assays that identify inhibitors stabilizing the inactive conformation of a kinase, which can lead to more selective drugs. acs.org

Beyond kinase activity, HTS can be used to explore other potential interactions and cellular effects. This could involve screening for antimicrobial activity, as both imidazole (B134444) and thiazole rings are found in various antimicrobial agents. nih.govnih.gov

Table 1: Potential High-Throughput Screening Assays for this compound

| Assay Type | Principle | Potential Application |

| ADP-Glo™ Kinase Assay | Luminescence-based detection of ADP produced in a kinase reaction. promega.com | Screening for kinase inhibitory activity across a broad panel of kinases. promega.com |

| Fluorescence Polarization Assay | Measures the change in polarization of a fluorescently labeled ligand upon binding to a target protein. | Identifying direct binding interactions with purified target proteins. |

| Cell-Based Phenotypic Screening | Assesses the effect of the compound on cellular phenotypes, such as cell viability, proliferation, or morphology. | Discovering novel biological activities and potential therapeutic applications, such as anticancer effects. nih.govnih.gov |

| Antimicrobial Susceptibility Testing | Measures the ability of the compound to inhibit the growth of various microbial strains. | Identifying potential applications as an antimicrobial agent. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Compound Design and Optimization: ML models, particularly those based on Quantitative Structure-Activity Relationships (QSAR), can be trained on datasets of similar thiazole and imidazole derivatives to predict the biological activity of new virtual compounds. nih.govdntb.gov.ua This allows for the in silico design of derivatives of this compound with potentially improved potency, selectivity, or pharmacokinetic properties. mdpi.com These models can identify key molecular descriptors that correlate with activity, guiding the rational design of new molecules. lanl.gov

Table 2: Applications of AI and Machine Learning in the Study of this compound

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Develops models that correlate chemical structure with biological activity. nih.gov | Guides the design of more potent and selective analogs. |

| Retrosynthesis Prediction | Predicts synthetic routes for a target molecule. engineering.org.cn | Accelerates the synthesis of novel derivatives. digitellinc.com |

| Virtual Screening | Screens large virtual libraries of compounds against a biological target. | Identifies new potential lead compounds based on the this compound scaffold. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Helps to prioritize compounds with favorable drug-like properties for further development. nih.gov |

Advanced Characterization Techniques

To fully understand the potential of this compound, advanced techniques are needed to characterize its structure and interactions at a molecular level.

Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large protein complexes, recent advances in cryo-EM have made it possible to determine the structures of smaller proteins and even small molecule-protein complexes. nih.govnih.govaip.orgresearchgate.netlander-lab.com If HTS identifies a protein target for this compound, cryo-EM could be used to visualize the binding mode of the compound in its binding pocket. This would provide invaluable information for structure-based drug design, allowing for the rational optimization of the compound to improve its affinity and selectivity.

Other Spectroscopic and Crystallographic Techniques: X-ray crystallography remains a gold standard for determining the three-dimensional structure of small molecules and their complexes with proteins. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of the compound in solution and can also be used to study its interactions with biological macromolecules. nih.gov

Emerging Applications and Unexplored Reactivity Pathways

The thiazole and imidazole moieties are present in a wide range of biologically active compounds, suggesting several potential applications for this compound. nih.govglobalresearchonline.netnih.gov

Anticancer Agents: Many thiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases like VEGFR-2, and the disruption of microtubule polymerization. nih.govnih.govnih.govacs.org The 2-aminothiazole (B372263) scaffold, in particular, is a privileged structure in the development of anticancer drugs. nih.govnih.gov

Kinase Inhibitors: As previously mentioned, the thiazole ring is a common feature in kinase inhibitors. nih.govnih.govmdpi.com Further investigation into the kinase inhibitory profile of this compound could lead to the development of new therapeutics for diseases driven by aberrant kinase activity.

Antimicrobial and Antifungal Agents: Both thiazole and imidazole rings are found in compounds with antimicrobial and antifungal properties. nih.govresearchgate.net For instance, some thiazole derivatives have shown promising activity against various bacterial and fungal strains. nih.gov

Unexplored Reactivity: Recent research has uncovered novel reactivity pathways for azoles, such as dearomative cycloadditions catalyzed by energy transfer. acs.org Exploring the participation of this compound in such reactions could lead to the synthesis of novel, three-dimensional molecular scaffolds with unique biological properties. The reactivity of 2-aminothiazoles in DMSO has also been noted, which could lead to the formation of new active species. nih.gov

Theoretical Frameworks for Understanding Complex Molecular Behavior

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties and reactivity of molecules like this compound.

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including geometric parameters, electronic structure, and reactivity descriptors. researchgate.netsciencepublishinggroup.comresearchgate.net For this compound, DFT could be used to:

Determine the most stable tautomeric and conformational forms of the molecule.

Identify the most likely sites for electrophilic and nucleophilic attack, providing insights into its chemical reactivity. sciencepublishinggroup.comresearchgate.net

Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to understand its electronic properties and potential for participating in charge-transfer interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its interactions with biological targets over time. This can provide insights into the binding and unbinding kinetics of the compound, as well as the conformational changes that occur upon binding. mdpi.com

Table 3: Theoretical Parameters for Characterizing this compound

| Theoretical Method | Calculated Parameter | Significance |

| Density Functional Theory (DFT) | Fukui Functions (f+, f-) sciencepublishinggroup.com | Predicts local reactivity and sites for nucleophilic and electrophilic attack. sciencepublishinggroup.com |

| DFT | Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and identifies regions susceptible to electrostatic interactions. |

| DFT | HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. sciencepublishinggroup.com |